(1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone
Description
(1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone is a synthetic organic compound that features both an imidazole and an oxazole ring
Properties
CAS No. |
62366-38-5 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-7(14-11-6)8(13)9-10-3-4-12(9)2/h3-5H,1-2H3 |
InChI Key |
HEOAPXPOQMDEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)C2=NC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone typically involves the formation of the imidazole and oxazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.
Coupling Reaction: The final step involves coupling the imidazole and oxazole rings through a methanone linkage, which can be achieved using reagents like acyl chlorides and base catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The imidazole and oxazole rings are known to interact with various biological targets, making the compound a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The imidazole ring is a common motif in many pharmaceuticals, including antifungal and anticancer agents.
Industry
In industry, (1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone involves its interaction with molecular targets through the imidazole and oxazole rings. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-4-yl)methanone: Similar structure but with a different position of the oxazole ring.
(1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-thiazol-5-yl)methanone: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
(1-Methyl-1H-imidazol-2-yl)(3-methyl-1,2-oxazol-5-yl)methanone is unique due to the specific positioning of the imidazole and oxazole rings, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties.
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